

# NBI-6024 Altered Peptide Ligand: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of a Novel Immunomodulatory Agent for Type 1 Diabetes

## **Executive Summary**

**NBI-6024** is a synthetically modified peptide, known as an altered peptide ligand (APL), derived from the immunodominant B-chain of human insulin (amino acids 9-23). Developed as a potential therapeutic agent for type 1 diabetes, **NBI-6024** was designed to modulate the autoimmune response that leads to the destruction of pancreatic  $\beta$ -cells. Preclinical studies in non-obese diabetic (NOD) mice demonstrated a promising mechanism of action, suggesting that **NBI-6024** could shift the pathogenic T-helper 1 (Th1) immune response to a protective T-helper 2 (Th2) phenotype. However, subsequent clinical trials in humans with recent-onset type 1 diabetes did not show a significant clinical benefit in preserving  $\beta$ -cell function or reducing insulin requirements. This technical guide provides a comprehensive overview of **NBI-6024**, including its structure, mechanism of action, preclinical and clinical data, and detailed experimental protocols for the key assays used in its evaluation.

### **Core Concepts: Structure and Mechanism of Action**

**NBI-6024** is an altered peptide ligand of the insulin B-chain epitope (residues 9-23). The native peptide sequence is a key target for autoreactive T-cells in type 1 diabetes. **NBI-6024** was rationally designed with two amino acid substitutions: alanine replaces tyrosine at position 16 and cysteine at position 19 ( $16Y \rightarrow A$ ,  $19C \rightarrow A$ ). These modifications were intended to alter the peptide's interaction with the T-cell receptor (TCR) and the Major Histocompatibility Complex (MHC), thereby modulating the downstream T-cell response.



The central hypothesis behind **NBI-6024**'s therapeutic potential was its ability to induce a shift in the T-helper cell balance from a pro-inflammatory Th1 phenotype, which is implicated in the autoimmune destruction of  $\beta$ -cells, to an anti-inflammatory and potentially protective Th2 phenotype. Th1 cells are characterized by the production of interferon-gamma (IFN- $\gamma$ ), while Th2 cells produce cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5).

Proposed Mechanism of NBI-6024 Action

# Preclinical Data in the Non-Obese Diabetic (NOD) Mouse Model

Preclinical evaluation of **NBI-6024** in the NOD mouse, a well-established animal model for type 1 diabetes, demonstrated significant therapeutic potential.

#### In Vitro Characterization

- T-Cell Proliferation: In vitro assays using T-cell clones from NOD mice showed that while the
  native insulin B (9-23) peptide induced robust proliferation of pathogenic T-cells, NBI-6024
  did not. Furthermore, NBI-6024 was able to inhibit the proliferative response induced by the
  native peptide.
- Cytokine Production: Vaccination of NOD mice with NBI-6024 led to the induction of strong cellular responses characterized by the production of Th2 cytokines, including IL-4 and IL-10, with a concurrent lack of IFN-γ production. These responses were cross-reactive with the native insulin B (9-23) peptide, suggesting that NBI-6024 could modulate the autoimmune response to the endogenous antigen.

### In Vivo Efficacy

Subcutaneous administration of **NBI-6024** to NOD mice, both before and after the onset of diabetes, resulted in a significant delay in the onset and a reduction in the overall incidence of the disease. This protective effect was attributed to the induction of a regulatory Th2-dominant immune response.



| Preclinical Study Parameter     | Observation                                                                                                           | Reference |
|---------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| T-Cell Proliferation (in vitro) | NBI-6024 did not induce proliferation of pathogenic T-cell clones and inhibited native peptide-induced proliferation. |           |
| Cytokine Profile (in vitro)     | Induced strong Th2 cytokine (IL-4, IL-10) production with no IFN-y.                                                   |           |
| In Vivo Efficacy (NOD Mice)     | Delayed onset and reduced incidence of diabetes.                                                                      | _         |

## **Clinical Development and Outcomes**

The promising preclinical data led to the clinical development of **NBI-6024** for the treatment of recent-onset type 1 diabetes in humans.

#### **Phase I Clinical Trial**

A Phase I clinical trial was conducted to assess the safety and immunomodulatory effects of **NBI-6024** in patients with recent-onset type 1 diabetes. The results suggested that treatment with **NBI-6024** shifted the Th1 pathogenic responses towards a more protective Th2 regulatory phenotype. This was evidenced by a significant and dose-dependent reduction in the percentage of patients with Th1 responses to the native insulin B (9-23) peptide and an increase in IL-5 responses, a marker of a Th2 phenotype.

### Phase II Clinical Trial (NCT00873561)

A randomized, placebo-controlled, dose-ranging Phase II clinical trial was conducted to evaluate the efficacy of **NBI-6024** in preserving  $\beta$ -cell function in patients aged 10-35 with recently diagnosed type 1 diabetes. A total of 188 patients were randomized to receive subcutaneous injections of placebo or one of three doses of **NBI-6024** (0.1 mg, 0.5 mg, or 1.0 mg) at baseline, weeks 2 and 4, and then monthly for 24 months.

The primary endpoint was the change in C-peptide concentration, a measure of endogenous insulin production. The results of the trial showed no significant difference in the mean peak C-



peptide concentration at 24 months between any of the **NBI-6024** treatment groups and the placebo group. Furthermore, there were no significant differences in daily insulin needs or in markers of immune function, such as islet antibodies and T-cell numbers. The treatment was found to be safe and well-tolerated.

| Phase II<br>Clinical Trial<br>Endpoint (24<br>months) | Placebo                            | NBI-6024<br>(0.1 mg)               | NBI-6024<br>(0.5 mg)               | NBI-6024<br>(1.0 mg)               | Reference |
|-------------------------------------------------------|------------------------------------|------------------------------------|------------------------------------|------------------------------------|-----------|
| Mean Peak<br>C-peptide<br>(pmol/ml)                   | 0.54                               | 0.59                               | 0.57                               | 0.48                               |           |
| Average<br>Daily Insulin<br>Needs                     | Comparable<br>across all<br>groups | Comparable<br>across all<br>groups | Comparable<br>across all<br>groups | Comparable<br>across all<br>groups | -         |

# Experimental Protocols T-Cell Proliferation Assay (NOD Mice)

This protocol is a generalized representation based on standard methods for assessing T-cell proliferation in response to antigenic stimulation.





Click to download full resolution via product page

#### T-Cell Proliferation Assay Workflow

 Cell Isolation: Spleens are harvested from NOD mice previously immunized with NBI-6024 or a control substance. A single-cell suspension of splenocytes is prepared.



- Labeling: Cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
- Cell Culture: Labeled splenocytes are cultured in 96-well plates in the presence of antigenpresenting cells (APCs) and the specific peptide of interest (NBI-6024 or native insulin B:9-23) at various concentrations.
- Incubation: Plates are incubated for 72 to 96 hours to allow for cell division.
- Analysis: Cells are harvested and stained with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4). The proliferation is assessed by flow cytometry, where each cell division results in a halving of the CFSE fluorescence intensity.

# **Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay** for Cytokine Production

This protocol outlines the general steps for an ELISPOT assay to quantify cytokine-secreting cells.





Click to download full resolution via product page

**ELISPOT Assay Workflow** 

#### Foundational & Exploratory





- Plate Coating: A 96-well ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-y or anti-IL-4).
- Blocking: The plate is washed and blocked to prevent non-specific binding.
- Cell Plating: Peripheral blood mononuclear cells (PBMCs) from study subjects are added to the wells along with the stimulating antigen (NBI-6024 or native insulin B:9-23).
- Incubation: The plate is incubated, during which time activated T-cells secrete cytokines that are captured by the antibodies on the plate surface.
- Detection: After washing away the cells, a biotinylated detection antibody specific for a different epitope of the target cytokine is added.
- Visualization: A streptavidin-enzyme conjugate is added, followed by a substrate that produces an insoluble colored spot at the site of cytokine secretion.
- Analysis: The spots are counted, with each spot representing a single cytokine-producing cell.

#### Conclusion

**NBI-6024** is a well-characterized altered peptide ligand that showed considerable promise in preclinical models of type 1 diabetes by its ability to modulate the autoimmune response from a pathogenic Th1 to a protective Th2 phenotype. Despite the strong scientific rationale and encouraging preclinical and Phase I data, a large-scale Phase II clinical trial did not demonstrate a clinical benefit in preserving  $\beta$ -cell function in patients with recent-onset type 1 diabetes. The development of **NBI-6024** highlights the challenges in translating findings from animal models to human autoimmune diseases. The data and methodologies from the **NBI-6024** program, however, remain a valuable resource for researchers in the field of immunology and drug development for autoimmune disorders.

• To cite this document: BenchChem. [NBI-6024 Altered Peptide Ligand: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860019#what-is-nbi-6024-altered-peptide-ligand]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com